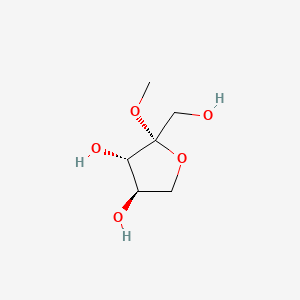
beta-D-threo-2-Pentulofuranoside, methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-threo-2-Pentulofuranoside, methyl: is a chemical compound with the molecular formula C6H12O5 It is a derivative of pentose sugars and is characterized by its furanose ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, sulfonates, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Alditols.
Substitution: Various substituted pentulofuranosides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.
Mécanisme D'action
The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.
Comparaison Avec Des Composés Similaires
- Alpha-D-threo-2-Pentulofuranoside, methyl
- Beta-D-threo-2-Pentulofuranoside, ethyl
- Beta-D-threo-2-Pentulofuranoside, propyl
Comparison: Beta-D-threo-2-Pentulofuranoside, methyl is unique due to its specific methylation at the hydroxyl group. This modification can influence its reactivity and interaction with other molecules. Compared to its ethyl and propyl analogs, the methyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications.
Propriétés
Numéro CAS |
53756-32-4 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
Clé InChI |
NYOMYVSBWQTWNT-NGJCXOISSA-N |
SMILES isomérique |
CO[C@]1([C@H]([C@@H](CO1)O)O)CO |
SMILES canonique |
COC1(C(C(CO1)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















